3-(4-Boc-aminophenyl)-5-fluorobenzoic acid
Overview
Description
3-(4-Boc-aminophenyl)-5-fluorobenzoic acid is an organic compound that features a benzoic acid core substituted with a fluorine atom and a tert-butoxycarbonyl (Boc) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Boc-aminophenyl)-5-fluorobenzoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 4-aminophenylboronic acid and 5-fluorobenzoic acid.
Boc Protection: The amino group of 4-aminophenylboronic acid is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form 4-Boc-aminophenylboronic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Boc-aminophenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine.
Substitution Reactions: The fluorine atom on the benzoic acid ring can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can be used in further Suzuki-Miyaura coupling reactions to form more complex molecules.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid in dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
Deprotected Amine: Removal of the Boc group yields 3-(4-aminophenyl)-5-fluorobenzoic acid.
Substituted Derivatives: Various substituted derivatives depending on the nucleophile used in substitution reactions.
Scientific Research Applications
3-(4-Boc-aminophenyl)-5-fluorobenzoic acid has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed in the development of new synthetic methodologies and complex molecule construction.
Material Science:
Mechanism of Action
The mechanism of action of 3-(4-Boc-aminophenyl)-5-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The Boc protecting group provides stability during synthetic transformations, and its removal can reveal the active amine functionality necessary for biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Aminophenyl)-5-fluorobenzoic acid: The deprotected form of the compound.
4-Boc-aminophenylboronic acid: A precursor used in the synthesis.
5-Fluorobenzoic acid: The benzoic acid core without the amino substitution.
Uniqueness
3-(4-Boc-aminophenyl)-5-fluorobenzoic acid is unique due to the presence of both a fluorine atom and a Boc-protected amino group, which allows for selective deprotection and further functionalization. This dual functionality makes it a versatile intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
3-fluoro-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-15-6-4-11(5-7-15)12-8-13(16(21)22)10-14(19)9-12/h4-10H,1-3H3,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVYLGUPRWWBBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301128113 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-[[(1,1-dimethylethoxy)carbonyl]amino]-5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301128113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261981-69-4 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-[[(1,1-dimethylethoxy)carbonyl]amino]-5-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261981-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-[[(1,1-dimethylethoxy)carbonyl]amino]-5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301128113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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